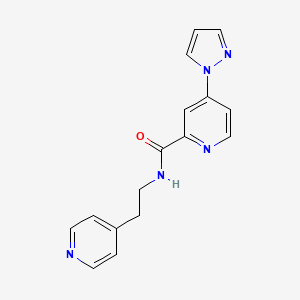![molecular formula C16H16ClN7O B2808561 N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B2808561.png)
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMV665917 est un composé à base de pipérazine qui a démontré une efficacité significative contre les espèces de Cryptosporidium, en particulier Cryptosporidium parvum et Cryptosporidium hominis . La cryptosporidiose, causée par ces parasites protozoaires, est une cause majeure de diarrhée chez les enfants de moins de deux ans dans les pays à faible et moyen revenu . MMV665917 a démontré une efficacité in vitro et in vivo, ce qui en fait un candidat prometteur pour le traitement de la cryptosporidiose .
Mécanisme D'action
Target of Action
GNF-Pf-3446, also known as MMV665917, primarily targets the PfMFR3 , an orphan transporter in the major facilitator superfamily (MFS) found in the parasite Plasmodium falciparum . This protein is predicted to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
The compound interacts with its target, PfMFR3, and induces mutations in the gene encoding this transporter . These mutations lead to decreased sensitivity to MMV085203 and GNF-Pf-3446 as well as other compounds that have a mitochondrial mechanism of action . These mutations provide no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
It is known that the compound affects the mitochondrial functions of thePlasmodium falciparum parasite .
Result of Action
The primary result of GNF-Pf-3446’s action is the inhibition of the growth of Plasmodium falciparum parasites, which are responsible for malaria . This is achieved through the compound’s interaction with the PfMFR3 transporter, leading to decreased sensitivity to certain antimalarial compounds .
Analyse Biochimique
Biochemical Properties
The biochemical properties of GNF-Pf-3446 are largely related to its role in antimalarial activity. It has been found to be effective against Plasmodium falciparum, the parasite responsible for malaria
Molecular Mechanism
It is believed to interfere with the metabolic processes of the Plasmodium falciparum parasite, potentially inhibiting its growth and reproduction
Méthodes De Préparation
La synthèse de MMV665917 implique l'utilisation de la pipérazine comme structure de base. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau de pipérazine : Cela implique la réaction de l'éthylènediamine avec la diéthanolamine en milieu acide pour former le cycle pipérazine.
Fonctionnalisation du cycle pipérazine : Différents groupes fonctionnels sont introduits sur le cycle pipérazine par des réactions de substitution nucléophile. Les réactifs courants comprennent les halogénures d'alkyle et les chlorures d'acyle.
Purification et isolement : Le composé final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir MMV665917 sous sa forme pure.
Les méthodes de production industrielle de MMV665917 impliqueraient probablement une mise à l'échelle de la voie de synthèse décrite ci-dessus, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de systèmes de purification automatisés pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
MMV665917 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène. Les principaux produits de ces réactions sont généralement des dérivés oxydés du cycle pipérazine.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. Ces réactions conduisent souvent à la formation de dérivés réduits de MMV665917.
Substitution : Les réactions de substitution nucléophile sont courantes pour MMV665917, où les groupes fonctionnels sur le cycle pipérazine sont remplacés par d'autres nucléophiles.
Applications de la recherche scientifique
MMV665917 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine :
Traitement de la cryptosporidiose : MMV665917 a démontré une efficacité significative dans la réduction de l'excrétion d'oocystes fécaux, de la colonisation parasitaire et des dommages intestinaux chez les modèles animaux de cryptosporidiose. Cela en fait un candidat prometteur pour le traitement de la cryptosporidiose humaine.
Recherche antiparasitaire : Le composé est utilisé en recherche pour comprendre les mécanismes d'action des médicaments antiparasitaires et pour développer de nouveaux traitements contre les infections parasitaires.
Développement de médicaments : MMV665917 sert de composé de tête dans le développement de nouveaux médicaments ciblant les espèces de Cryptosporidium.
Mécanisme d'action
Le mécanisme d'action de MMV665917 implique son interaction avec des cibles moléculaires spécifiques dans les espèces de Cryptosporidium. Le composé présente un mode d'action parasiticide, ce qui signifie qu'il tue les parasites plutôt que de simplement inhiber leur croissance . MMV665917 réduit considérablement l'excrétion des parasites et atténue la gravité de la diarrhée chez les animaux infectés . Les cibles moléculaires et les voies exactes impliquées dans son action sont encore en cours d'investigation, mais on pense qu'il interfère avec les processus métaboliques essentiels des parasites .
Applications De Recherche Scientifique
MMV665917 has several scientific research applications, particularly in the fields of biology and medicine:
Cryptosporidiosis treatment: MMV665917 has shown significant efficacy in reducing fecal oocyst excretion, parasite colonization, and intestinal damage in animal models of cryptosporidiosis. This makes it a promising candidate for treating human cryptosporidiosis.
Antiparasitic research: The compound is used in research to understand the mechanisms of action of antiparasitic drugs and to develop new treatments for parasitic infections.
Drug development: MMV665917 serves as a lead compound in the development of new drugs targeting Cryptosporidium species.
Comparaison Avec Des Composés Similaires
MMV665917 est unique parmi les composés similaires en raison de son efficacité élevée et de son profil de sécurité. Voici quelques composés similaires :
Dérivés de triazolopyridazine : Ces composés ont montré un potentiel en tant qu'agents anticryptosporidiaux, mais ils peuvent avoir des profils de sécurité et d'efficacité différents de ceux de MMV665917.
Dérivés de pipérazine : D'autres composés à base de pipérazine ont été étudiés pour leurs propriétés antiparasitaires, mais MMV665917 se distingue par son activité puissante et sa marge de sécurité favorable.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXWENNHTOBFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of MMV665917 against Cryptosporidium parasites?
A1: While MMV665917 has been identified as a promising anti-cryptosporidial compound through phenotypic screening, its precise mechanism of action remains unknown []. Further research is needed to elucidate its specific target(s) within the parasite and the downstream effects that lead to parasite death.
Q2: What are the structural characteristics of MMV665917?
A2: MMV665917 is a triazolopyridazine derivative formally known as 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide []. Unfortunately, the provided research does not disclose specific spectroscopic data for this compound.
Q3: How does the structure of MMV665917 relate to its activity against Cryptosporidium?
A3: Research focusing on the structure-activity relationship (SAR) of MMV665917 has demonstrated that modifications to the piperazine-urea linker region can significantly impact its potency and potential for cardiotoxicity []. Specifically, replacing the urea linker with a piperazine-acetamide linker resulted in the development of SLU-2633, a derivative with improved potency and a better predicted safety margin compared to the original MMV665917 [].
Q4: What preclinical data is available regarding the efficacy of MMV665917 against Cryptosporidium infection?
A4: MMV665917 has shown promising efficacy in preclinical studies using various animal models of cryptosporidiosis. In a mouse model of chronic cryptosporidiosis, MMV665917 demonstrated the ability to clear established infections, unlike existing treatments like nitazoxanide, paromomycin, and clofazimine [, ]. Additionally, MMV665917 effectively reduced fecal oocyst shedding and improved clinical signs of disease in a calf model of cryptosporidiosis, highlighting its potential as a treatment for both acute and chronic infections [].
Q5: Are there any concerns regarding the development of resistance to MMV665917?
A5: Although MMV665917 shows promise, the potential for the development of resistance in Cryptosporidium parasites is a significant concern []. Further research is needed to understand the potential mechanisms of resistance to MMV665917 and whether cross-resistance with existing anti-cryptosporidial drugs might occur.
Q6: How does MMV665917 compare to currently available treatments for cryptosporidiosis?
A6: MMV665917 displays several advantages over currently available treatments for cryptosporidiosis, such as nitazoxanide. In preclinical models, MMV665917 demonstrates superior efficacy, particularly in the context of chronic infection [, ]. Furthermore, initial investigations suggest that MMV665917 may exert parasiticidal activity, meaning it kills the parasites, while existing treatments like nitazoxanide appear to only inhibit parasite growth (parasitistatic activity) []. This difference in pharmacodynamic activity could contribute to the improved efficacy observed with MMV665917.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
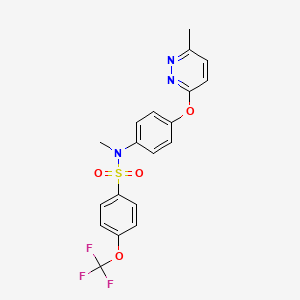
![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
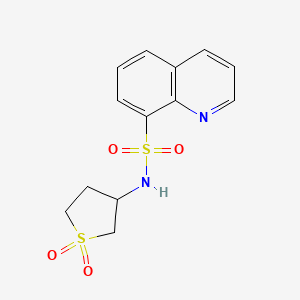
![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)
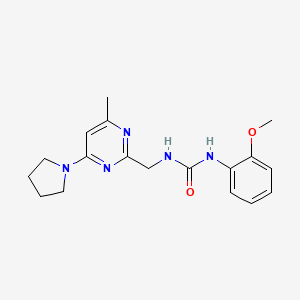
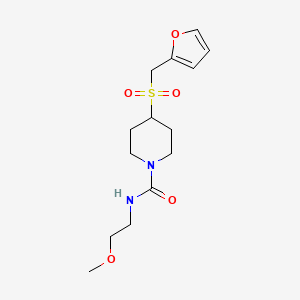
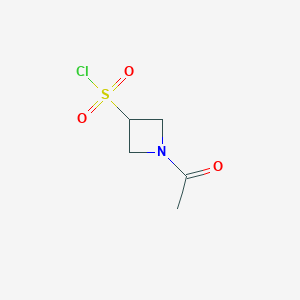
![3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2808492.png)
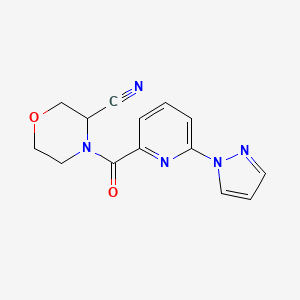
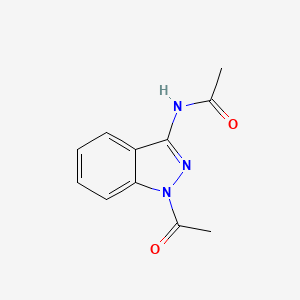
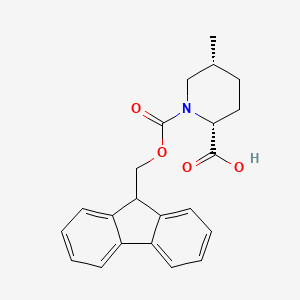
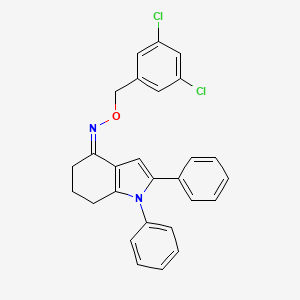
![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)
